molecular formula C16H17NO2 B3045145 Methyl N,N-dibenzylcarbamate CAS No. 102276-52-8

Methyl N,N-dibenzylcarbamate

Cat. No. B3045145
CAS RN: 102276-52-8
M. Wt: 255.31 g/mol
InChI Key: PCTVBWJXLLPNGI-UHFFFAOYSA-N
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Description

Methyl N,N-dibenzylcarbamate is a chemical compound with the molecular formula C16H17NO2 .


Synthesis Analysis

The synthesis of Methyl N,N-dibenzylcarbamate and similar compounds often involves the use of mixed oxides as efficient and stable heterogeneous catalysts . Another method involves the reductive methoxycarbonylation of aromatic nitro compounds with dimethyl carbonate .


Molecular Structure Analysis

The molecular structure of Methyl N,N-dibenzylcarbamate can be analyzed using various techniques such as X-ray diffraction, scanning electron microscopy, transmission electron microscopy, and X-ray photoelectron spectroscopy .


Chemical Reactions Analysis

Methyl N,N-dibenzylcarbamate can undergo various chemical reactions. For instance, it can be involved in the synthesis of carbamates and N-methyl carbamates from dimethyl carbonate and nitroarenes . It can also be analyzed using high-performance liquid chromatography (HPLC) methods .


Physical And Chemical Properties Analysis

Methyl N,N-dibenzylcarbamate has a molecular weight of 255.31 g/mol . Other physical and chemical properties such as density, melting point, and boiling point can be obtained from resources like Chemsrc .

Scientific Research Applications

Safety and Hazards

Methyl N,N-dibenzylcarbamate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, respiratory irritation, and is suspected of causing cancer .

Future Directions

The future directions of research on Methyl N,N-dibenzylcarbamate and similar compounds could involve exploring their potential applications in various fields such as medicine, agriculture, and industry . Further studies could also focus on improving the synthesis methods and understanding the mechanism of action .

Mechanism of Action

Target of Action

Methyl N,N-dibenzylcarbamate is a complex organic compound The primary targets of this compound and their roles are not well-documented in the literature

Mode of Action

Carbamates, a class of compounds to which methyl n,n-dibenzylcarbamate belongs, are known to be useful protecting groups for amines . They can be installed and removed under relatively mild conditions. This suggests that Methyl N,N-dibenzylcarbamate might interact with its targets by forming protective bonds, thereby altering the chemical properties of the targets.

Biochemical Pathways

For instance, some carbamates are known to inhibit the enzyme acetylcholinesterase, affecting the nervous system

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy

Result of Action

The effects of a compound at the molecular and cellular level can provide insights into its mechanism of action and potential therapeutic applications

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of Methyl N,N-dibenzylcarbamate.

properties

IUPAC Name

methyl N,N-dibenzylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-19-16(18)17(12-14-8-4-2-5-9-14)13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTVBWJXLLPNGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394510
Record name methyl dibenzylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl N,N-dibenzylcarbamate

CAS RN

102276-52-8
Record name methyl dibenzylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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